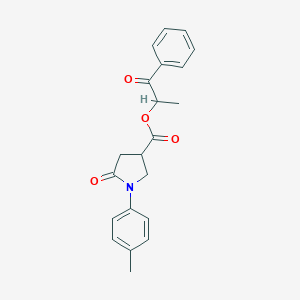
1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate, also known as PMP-3, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PMP-3 belongs to the class of pyrrolidine derivatives and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is not fully understood. However, it has been suggested that 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate may act by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate may also act by modulating the activity of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also been shown to induce apoptosis in cancer cells. Additionally, 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has been studied for its potential as an antidepressant and anxiolytic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate in lab experiments is its potential as a therapeutic agent. 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has been shown to exhibit various pharmacological activities, making it a promising candidate for further research. However, one limitation of using 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate as a therapeutic agent.
Orientations Futures
There are several future directions for research on 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate. One area of research could focus on determining the exact mechanism of action of 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate. Another area of research could focus on optimizing the synthesis method of 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate to improve its yield and purity. Additionally, further studies are needed to determine the safety and efficacy of 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate as a therapeutic agent in vivo.
Méthodes De Synthèse
1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate can be synthesized using various methods, including the reaction of 1-phenylpropan-2-one with 4-methylphenylhydrazine to form 1-(4-methylphenyl)-3-phenyl-1H-pyrazole-5-carbaldehyde, which is then reacted with ethyl acetoacetate to form 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate. Another method involves the reaction of 1-phenylpropan-2-one with 4-methylphenylhydrazine to form 1-(4-methylphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, which is then esterified with ethyl chloroformate to form 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate.
Applications De Recherche Scientifique
1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has been studied extensively for its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has also been shown to have potential as an anticancer agent, as it induces apoptosis in cancer cells. Additionally, 1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has been studied for its potential as an antidepressant and anxiolytic agent.
Propriétés
Nom du produit |
1-Oxo-1-phenylpropan-2-yl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
|---|---|
Formule moléculaire |
C21H21NO4 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
(1-oxo-1-phenylpropan-2-yl) 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21NO4/c1-14-8-10-18(11-9-14)22-13-17(12-19(22)23)21(25)26-15(2)20(24)16-6-4-3-5-7-16/h3-11,15,17H,12-13H2,1-2H3 |
Clé InChI |
OYWKZHODBZBEOG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC(C)C(=O)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC(C)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271134.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate](/img/structure/B271135.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271139.png)









